molecular formula C28H24N4O2 B2687780 1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 477887-46-0

1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2687780
CAS No.: 477887-46-0
M. Wt: 448.526
InChI Key: RCQMOQBWTRKEMS-TWKHWXDSSA-N
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Description

1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including a butyl group, a nitrophenyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine. For example, the reaction between 1,4-diketone and aniline under acidic conditions can yield the pyrrole ring.

    Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction. This can be achieved by reacting the pyrrole ring with butyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Schiff Base: The Schiff base is formed by the condensation of the pyrrole derivative with 4-nitrobenzaldehyde. This reaction typically occurs under mild acidic conditions and involves the formation of an imine bond.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrole derivative with cyanogen bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Cyanogen bromide, strong bases, mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with carboxylic acid or ketone functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the carbonitrile group.

Scientific Research Applications

1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has various applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used as a probe to investigate the mechanisms of various biological processes.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being studied for its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the nitrophenyl group allows for the formation of hydrogen bonds and other non-covalent interactions with the target molecules. The carbonitrile group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives, such as:

    1-butyl-2-[(E)-[(4-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile: This compound has a methyl group instead of a nitro group, which affects its chemical reactivity and biological activity.

    1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile: The presence of a chlorine atom instead of a nitro group can lead to different chemical and physical properties, such as increased stability or altered solubility.

    1-butyl-2-[(E)-[(4-hydroxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile: The hydroxy group can participate in hydrogen bonding, affecting the compound’s interactions with biological targets.

The uniqueness of this compound lies in the presence of the nitrophenyl group, which imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

1-butyl-2-[(E)-(4-nitrophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-2-3-18-31-27(23-12-8-5-9-13-23)26(22-10-6-4-7-11-22)25(19-29)28(31)30-20-21-14-16-24(17-15-21)32(33)34/h4-17,20H,2-3,18H2,1H3/b30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQMOQBWTRKEMS-TWKHWXDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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